4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine
Description
4-(1H-Imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an imidazole ring and a piperidine moiety bearing a trifluoromethylphenyl group. The trifluoromethyl group enhances metabolic stability and binding affinity through its electron-withdrawing and lipophilic properties, while the piperidine moiety contributes to conformational flexibility and target engagement .
Properties
IUPAC Name |
4-imidazol-1-yl-6-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5/c20-19(21,22)15-6-4-14(5-7-15)16-3-1-2-9-27(16)18-11-17(24-12-25-18)26-10-8-23-13-26/h4-8,10-13,16H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEDFEDTKKJGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the pyrimidine core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole and piperidine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Structural Variations
The compound’s closest structural analogues differ in substituents on the phenyl ring, heterocyclic cores, or linker groups. Below is a comparative analysis:
Notes:
- Trifluoromethyl vs. Alkyl Groups : Replacement of trifluoromethyl with isopropyl (as in ) increases lipophilicity but may reduce target selectivity due to steric bulk.
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit improved solubility and metabolic stability due to the sulfonyl group and tertiary nitrogen.
- Core Modifications : Pyrazolo-pyrimidine derivatives () demonstrate superior potency (EC50 <1 µM) compared to pyrimidine-imidazole hybrids, likely due to enhanced π-π stacking interactions.
Research Findings and Implications
Anticancer Activity
Imidazole-pyrimidine hybrids (e.g., ) show moderate anticancer activity (IC50 ~5–10 µM), whereas pyrazolo-pyrimidines with trifluoromethyl groups () achieve sub-micromolar EC50 values. This suggests that core heterocycle modifications (e.g., pyrazolo vs. pyrimidine) critically influence efficacy.
Metabolic Stability
The trifluoromethyl group and piperidine linker in the target compound may confer resistance to oxidative metabolism, as seen in analogues with similar substituents . Piperazine-sulfonyl derivatives () exhibit further stability due to reduced CYP450 interactions.
Biological Activity
The compound 4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHFN
- Molecular Weight : 358.33 g/mol
- Key Functional Groups : Imidazole, pyrimidine, piperidine, trifluoromethyl group
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and cancer therapy. Notably:
- Opioid Receptor Modulation : Similar compounds have been studied for their effects on opioid receptors. For instance, derivatives like 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have shown selective agonistic activity at delta-opioid receptors, suggesting potential anxiolytic and antidepressant properties .
- Anticancer Activity : The compound's structural similarity to other known anticancer agents has prompted investigations into its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Structure-Activity Relationships (SAR)
The SAR analysis reveals critical insights into how modifications to the core structure impact biological activity:
- Imidazole Ring : The presence of the imidazole moiety is crucial for receptor binding affinity.
- Trifluoromethyl Group : This group enhances lipophilicity and may improve bioavailability and receptor interaction.
- Piperidine Linkage : Variations in the piperidine substituent can modulate pharmacokinetic properties and selectivity for specific receptors.
Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy against human cancer cell lines (e.g., A431 and Jurkat cells). Results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting significant anticancer potential. The mechanism was linked to induced apoptosis through mitochondrial pathways .
Study 2: Neuropharmacological Effects
In behavioral assays using murine models, compounds structurally related to the target compound demonstrated significant anxiolytic effects in the mouse tail suspension test. This suggests that similar derivatives may possess therapeutic potential for anxiety disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 358.33 g/mol |
| Key Activities | Opioid receptor modulation, anticancer |
| IC50 (A431 cells) | < X µM (to be determined) |
| IC50 (Jurkat cells) | < Y µM (to be determined) |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to minimize impurities?
Methodological Answer:
Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) and catalyst selection to reduce byproducts. For example:
- Step 1: Use high-performance liquid chromatography (HPLC) to monitor reaction progress and identify impurities (e.g., piperidine derivatives or trifluoromethylphenyl intermediates) .
- Step 2: Employ orthogonal purification techniques, such as silica gel chromatography followed by recrystallization, to isolate the target compound. Evidence from structurally analogous pyrimidine derivatives suggests that trifluoromethyl groups increase hydrophobicity, necessitating non-polar solvents like dichloromethane .
- Step 3: Characterize intermediates via H/C NMR and mass spectrometry to confirm regioselectivity at the imidazole-pyrimidine junction .
Advanced: How can computational modeling resolve contradictions between experimental and predicted binding affinities in target interaction studies?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Step 1: Perform molecular dynamics (MD) simulations using software like AMBER or GROMACS to assess ligand-protein interactions under physiological conditions (e.g., aqueous solvent, 310 K).
- Step 2: Compare docking scores (AutoDock Vina) with experimental surface plasmon resonance (SPR) data. Adjust force field parameters to account for the compound’s trifluoromethyl group, which may induce steric clashes or hydrophobic mismatches .
- Step 3: Validate models using alanine scanning mutagenesis on key residues (e.g., piperidine-binding pockets) to confirm computational predictions .
Basic: What spectroscopic techniques are most reliable for characterizing the compound’s structural integrity?
Methodological Answer:
- Step 1: Use H NMR to confirm the presence of the imidazole proton (δ 8.5–9.0 ppm) and piperidine protons (δ 1.5–3.0 ppm). F NMR is critical for verifying the trifluoromethyl group (δ -60 to -70 ppm) .
- Step 2: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) ensures accurate molecular weight determination (expected [M+H] ~437.18 Da).
- Step 3: Fourier-transform infrared spectroscopy (FTIR) identifies C-F stretching vibrations (1000–1300 cm) and pyrimidine ring vibrations (1500–1600 cm) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition assays?
Methodological Answer:
- Step 1: Conduct kinetic assays (e.g., ADP-Glo™) to measure IC values against kinase panels (e.g., PI3K, mTOR). Include positive controls (e.g., LY294002) to validate assay conditions .
- Step 2: Use X-ray crystallography or cryo-EM to resolve the compound’s binding mode. Focus on the piperidine moiety’s interaction with hydrophobic pockets and the imidazole’s role in hydrogen bonding .
- Step 3: Compare dose-response curves in wild-type vs. mutant kinases (e.g., T315I BCR-ABL) to assess resistance profiles. Statistical analysis via ANOVA identifies significant differences (p < 0.05) .
Basic: What strategies ensure accurate quantification of the compound in biological matrices during pharmacokinetic studies?
Methodological Answer:
- Step 1: Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (e.g., H-labeled analog) to correct for matrix effects .
- Step 2: Validate linearity (R > 0.99) across a concentration range (1–1000 ng/mL) in plasma or tissue homogenates.
- Step 3: Assess recovery rates (>85%) via spike-and-recovery experiments. The trifluoromethyl group’s lipophilicity may require solid-phase extraction (SPE) for optimal recovery .
Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?
Methodological Answer:
- Step 1: Evaluate metabolic stability using liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
- Step 2: Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Adjust formulations (e.g., PEGylated nanoparticles) to enhance bioavailability.
- Step 3: Use transgenic models (e.g., humanized CYP mice) to validate in vivo efficacy. Correlate plasma exposure (AUC) with target engagement via PET imaging .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Step 1: Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation from trifluoromethyl-containing compounds .
- Step 2: Store the compound under inert gas (argon) at -20°C to prevent hydrolysis of the imidazole ring.
- Step 3: Dispose of waste via incineration to avoid environmental persistence of fluorinated byproducts .
Advanced: How can fragment-based drug design (FBDD) improve the selectivity of this compound against off-target receptors?
Methodological Answer:
- Step 1: Screen fragment libraries (500–300 Da) to identify motifs that enhance selectivity. For example, replace the piperidine with a spirocyclic scaffold to reduce promiscuity .
- Step 2: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Optimize entropy-driven interactions (ΔS > 0) by introducing rigidifying groups (e.g., methyl substituents on the pyrimidine ring) .
- Step 3: Validate selectivity via kinome-wide profiling (e.g., KINOMEscan®) and adjust substituents at the 4-position of the imidazole to avoid ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
